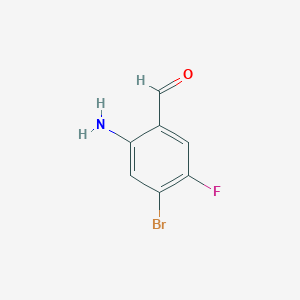

2-Amino-4-bromo-5-fluorobenzaldehyde

Description

2-Amino-4-bromo-5-fluorobenzaldehyde (CAS: 1379321-65-9) is a halogenated benzaldehyde derivative characterized by an amino group at position 2, a bromine atom at position 4, and a fluorine atom at position 5 on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The aldehyde functional group enables versatile reactivity, such as condensation reactions to form Schiff bases, while the electron-withdrawing bromo and fluoro substituents modulate electronic properties and enhance stability .

Properties

CAS No. |

1620239-30-6 |

|---|---|

Molecular Formula |

C7H5BrFNO |

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-amino-4-bromo-5-fluorobenzaldehyde |

InChI |

InChI=1S/C7H5BrFNO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 |

InChI Key |

FSGSJAXEUBLJLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)N)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Amino-4-bromo-2-fluorobenzaldehyde (CAS: Not explicitly provided)

This isomer swaps the positions of the amino and aldehyde groups compared to the target compound. However, electronic effects may differ due to the proximity of the amino group to the fluorine atom .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Replacing the amino group with a hydroxyl group () results in a compound with distinct hydrogen-bonding capabilities. The hydroxyl group enhances solubility in polar solvents but reduces basicity compared to the amino analogue. This derivative is less reactive in imine formation but may exhibit stronger intermolecular interactions in crystal packing .

Carboxylic Acid Derivatives

2-Amino-4-bromo-5-fluorobenzoic Acid (CAS: 1374208-42-0)

This analogue substitutes the aldehyde with a carboxylic acid group, significantly altering its chemical behavior. The carboxylic acid group introduces acidity (pKa ~2–3), making it soluble in basic aqueous solutions. It is a precursor for amide or ester derivatives in drug design, contrasting with the aldehyde’s role in condensation reactions .

2-Amino-5-bromo-3-fluorobenzoic Acid (CAS: 874784-14-2)

With a similarity score of 0.96 (), this compound has bromine and fluorine at positions 5 and 3, respectively.

Halogenated Aniline Derivatives

3-Bromo-5-fluoro-4-iodoaniline (CAS: 2090537-38-3)

This compound features iodine at position 4, bromine at 3, and fluorine at 3. The iodine atom enhances molecular weight and polarizability, making it suitable for heavy-atom derivatization in crystallography. Unlike the target compound, the absence of an aldehyde group limits its use in condensation reactions but expands utility in cross-coupling reactions (e.g., Ullmann coupling) .

Structural and Functional Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.